molecular formula C12H11BrN2O2 B2484646 N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide CAS No. 862829-05-8

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B2484646
CAS No.: 862829-05-8
M. Wt: 295.136
InChI Key: IALMBUXFSMBWER-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide typically involves the reaction of 4-bromo-2-methylaniline with 4-methyl-1,3-oxazole-5-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and oxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-methylphenyl)benzamide: This compound shares the bromine and methylphenyl groups but lacks the oxazole ring.

    N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide: Similar in structure but with a different functional group arrangement.

    N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide: Contains a sulfonamide group instead of the oxazole ring.

Uniqueness

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)15-12(16)11-8(2)14-6-17-11/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALMBUXFSMBWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(N=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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